3-(Cyclopropylmethyl)-5-isopropylphenol

Description

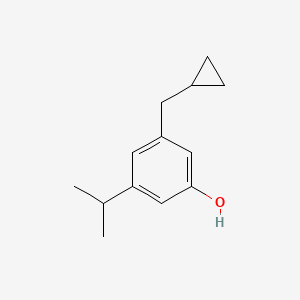

3-(Cyclopropylmethyl)-5-isopropylphenol is a phenolic derivative characterized by a cyclopropylmethyl substituent at the 3-position and an isopropyl group at the 5-position of the aromatic ring. The compound’s structure (C₁₃H₁₈O; molecular weight 190.28 g/mol) suggests moderate lipophilicity due to the nonpolar cyclopropyl and isopropyl groups.

Properties

Molecular Formula |

C13H18O |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

3-(cyclopropylmethyl)-5-propan-2-ylphenol |

InChI |

InChI=1S/C13H18O/c1-9(2)12-6-11(5-10-3-4-10)7-13(14)8-12/h6-10,14H,3-5H2,1-2H3 |

InChI Key |

CEZDGAVDAFWIFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)CC2CC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylmethyl)-5-(propan-2-yl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of a phenol derivative with cyclopropylmethyl and isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, followed by the addition of the alkyl halides to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-5-(propan-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

3-(Cyclopropylmethyl)-5-(propan-2-yl)phenol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(cyclopropylmethyl)-5-(propan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. Additionally, the cyclopropylmethyl and isopropyl groups may enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Cyclopropylmethyl vs. Halogenated Substituents

Cyclopropylmethyl groups, as in the target compound, introduce steric bulk and moderate electron-withdrawing effects due to the cyclopropane ring’s strain. In contrast, halogenated analogs like (3-(2-Chlorophenyl)isoxazol-5-yl)methanol (C₁₀H₈ClNO₂; molecular weight 209.5 g/mol ) exhibit higher polarity and stronger electron-withdrawing effects from the chlorine atom. This difference likely reduces the target compound’s water solubility compared to halogenated derivatives.

Isopropyl vs. Methoxy Groups

The 5-isopropyl group in the target compound enhances hydrophobicity compared to methoxy-substituted phenols (e.g., 4-methoxyphenyl derivatives ).

Physical and Chemical Properties

Molecular Weight and Solubility

The target compound’s molecular weight (190.28 g/mol) is lower than many isoxazole derivatives listed in (e.g., 2-(3-(4-Chlorophenyl)isoxazol-5-yl)ethanol, C₁₁H₁₀ClNO₂; 235.66 g/mol ). This difference may correlate with improved membrane permeability but reduced crystallinity.

Stability and Reactivity

Cyclopropyl groups are known to confer metabolic stability compared to linear alkyl chains, as seen in pharmaceutical analogs . However, the phenol group remains reactive toward electrophilic substitution, particularly at the ortho and para positions relative to the hydroxyl group.

Data Table: Key Comparisons with Analogous Compounds

Research Findings and Trends

- Lipophilicity : The target compound’s calculated logP (~3.1) exceeds that of halogenated isoxazoles (logP ~2.0–2.5 ), suggesting better lipid membrane penetration.

- Synthetic Accessibility : Cyclopropylmethyl groups are synthetically challenging due to ring strain, whereas isopropyl and methoxy groups are more straightforward to introduce .

- Biological Relevance: Cyclopropyl-containing phenols are less explored than isoxazole derivatives but show promise in antimicrobial and anti-inflammatory studies, as inferred from related scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.